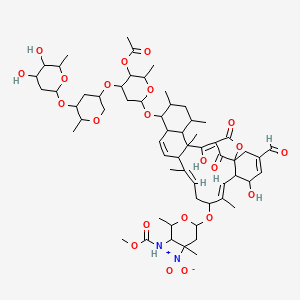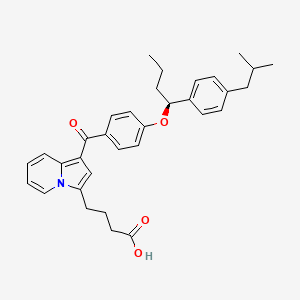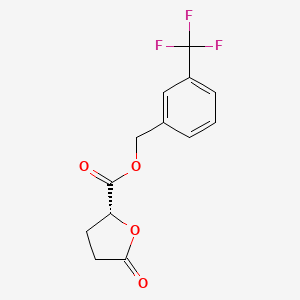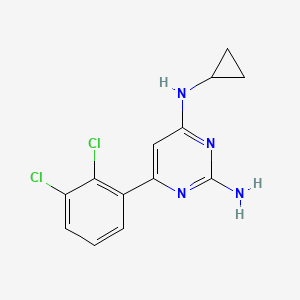![molecular formula C36H49N9O7S2 B611393 (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide CAS No. 158899-10-6](/img/structure/B611393.png)
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Descripción general
Descripción
The compound (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is known for its therapeutic applications, particularly in the treatment of acromegaly and certain types of tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide can be achieved through both liquid-phase and solid-phase peptide synthesis methods. One common approach involves the use of the 4+2+2 strategy , which includes the following steps :
Deblocking and Oxidative Cyclization: The hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C.
Peptide Bond Formation: Dipeptide Boc-D-PheCys (Acm)OH is prepared by reacting Boc-D-PheOPfp with HCys (Acm)OH in dimethylformamide (DMF) at 10°C using imidazole as a catalyst.
Tetrapeptide Synthesis: HPhe-D-TrpLys (Boc)ThrOMe is synthesized and then reacted with the dipeptide using the standard carbodiimide peptide bond formation method.
Hydrolysis: The hexapeptide is hydrolyzed in a mixture of methanol, DMF, and water using lithium hydroxide at 0°C.
Industrial Production Methods
For industrial-scale production, the synthesis in solution is preferred due to its scalability and efficiency. The process involves the use of inexpensive amino acid derivatives and classical solution-phase peptide synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Reactions involving the amino and carboxyl groups of the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.
Major Products
The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and substituted peptides with modified side chains.
Aplicaciones Científicas De Investigación
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic drugs.
Mecanismo De Acción
The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (SSTR2). This binding inhibits the release of various hormones and peptides, thereby regulating endocrine and exocrine functions . The molecular targets include growth hormone-secreting cells and neuroendocrine tumor cells.
Comparación Con Compuestos Similares
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique in its specific amino acid sequence and disulfide bond configuration, which confer distinct binding affinities and pharmacokinetic properties . Similar compounds include:
Octreotide: H-D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Thr-ol
Lanreotide: H-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2
These analogs differ in their receptor binding profiles and clinical applications, making This compound a valuable addition to the family of somatostatin analogs.
Propiedades
Número CAS |
158899-10-6 |
|---|---|
Fórmula molecular |
C36H49N9O7S2 |
Peso molecular |
783.96 |
Nombre IUPAC |
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C36H49N9O7S2/c1-20(46)30(31(39)47)45-36(52)29-19-54-53-18-28(43-32(48)24(38)15-21-9-3-2-4-10-21)35(51)42-27(16-22-17-40-25-12-6-5-11-23(22)25)34(50)41-26(33(49)44-29)13-7-8-14-37/h2-6,9-12,17,20,24,26-30,40,46H,7-8,13-16,18-19,37-38H2,1H3,(H2,39,47)(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)/t20-,24-,26+,27-,28+,29+,30+/m1/s1 |
Clave InChI |
XBCFQAGFOXLGBK-OYNNYJHJSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TLN232; TLN 232; TLN232; CAP232; CAP232; CAP 232. Amino acid sequence: DPheCysDTrpLysCysThrNH2. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)




